2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid
Description
Properties
IUPAC Name |
2-[1-(2,2,2-trifluoroacetyl)azetidin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NO3/c8-7(9,10)6(14)11-2-4(3-11)1-5(12)13/h4H,1-3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCPYCUUAYHQHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategies
Azetidine Ring Functionalization
The synthesis typically begins with a functionalized azetidine precursor. Key steps include:
- N-Trifluoroacetylation : Reacting azetidine derivatives with trifluoroacetic anhydride (TFAA) under controlled conditions to introduce the trifluoroacetyl group.
- Side-Chain Introduction : Incorporating the acetic acid moiety at the azetidine 3-position via alkylation or nucleophilic substitution.
Example Pathway:
- Starting Material : 3-Hydroxymethylazetidine or 3-bromoazetidine.
- Protection : Boc (tert-butoxycarbonyl) protection of the azetidine nitrogen.
- Side-Chain Installation :
- Deprotection and Trifluoroacetylation :
- Purification : Aqueous extraction or chromatography.
Detailed Methodologies from Literature
Two-Step Deprotection-Acylation (Adapted from WO2000063168A1)
| Step | Reagents/Conditions | Purpose | Yield* |
|---|---|---|---|
| 1 | TFA (2 eq), DCM, 0°C, 1 hr | Boc removal | >90% |
| 2 | TFAA (1.2 eq), Et₃N (1.5 eq), 25°C, 2 hr | N-Trifluoroacetylation | 75–85% |
*Yields estimated from analogous reactions.
Side-Chain Introduction via Horner–Emmons Reaction (Inspired by Sage Journals)
- Reaction :
NaH-mediated alkylation of tert-butyl 3-oxoazetidine-1-carboxylate with phosphonate esters, followed by hydrolysis. - Conditions :
THF, −78°C to 25°C, 12–24 hr. - Key Intermediate : tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate.
Critical Reaction Parameters
Temperature Control
Challenges and Mitigation
Byproduct Formation
- Chloromethyl Derivatives : Generated during fluorination steps; reduced via DABCO treatment.
- Dimerization : Azetidine dimerizes in acidic conditions; controlled by limiting TFA stoichiometry.
Purification Techniques
- Aqueous Extraction : Removes unreacted TFAA and TFA.
- Chromatography : Necessary for isolating high-purity product (>95%).
Chemical Reactions Analysis
Types of Reactions
2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Reactivity
The compound's structure consists of a strained azetidine ring , which promotes reactivity due to the inherent ring strain. This strain can facilitate various chemical transformations, making it a valuable building block in organic synthesis. The trifluoroacetyl group enhances lipophilicity and metabolic stability, which are desirable traits in drug design.
Pharmaceutical Research Applications
-
Drug Development :
- The azetidine framework is commonly found in biologically active compounds, suggesting potential therapeutic applications. Compounds with azetidine rings have been associated with various biological activities, including neuroprotective effects and interactions with neurotransmitter systems .
- The trifluoromethyl group is known to improve pharmacokinetic properties, making derivatives of 2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid candidates for further drug optimization studies.
-
Synthesis of Bioactive Molecules :
- This compound can serve as a precursor for synthesizing more complex molecules. For example, it can be used to create fluoroquinolone derivatives or tachykinin antagonists through nucleophilic substitution reactions .
- The compound's ability to undergo esterification and amide formation allows for the creation of diverse derivatives that may exhibit enhanced biological activities.
Case Study 1: Neuroprotective Activity
Research has indicated that derivatives of azetidinyl acetic acids demonstrate neuroprotective properties. A library of 3-aryl-3-azetidinyl acetic acid methyl esters was synthesized and evaluated for their neuroprotective activity, highlighting the therapeutic potential of compounds related to this compound .
Case Study 2: Synthesis Methodologies
A patent describes a novel method for synthesizing azetidine derivatives, including those with trifluoroacetyl substituents. This method enhances yield and accessibility to various azetidines, facilitating drug development processes by providing a reliable synthetic route for creating complex compounds .
Summary Table of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Drug Development | Utilization as a building block for new pharmaceuticals | Enhanced lipophilicity and metabolic stability |
| Synthesis of Bioactive Compounds | Precursor for synthesizing complex bioactive molecules | Diverse derivatives with potential therapeutic effects |
| Neuroprotective Research | Evaluation of neuroprotective properties | Insights into treatment options for neurological disorders |
Mechanism of Action
The mechanism of action of 2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific biological processes. The azetidine ring can also contribute to the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogs and their properties are summarized below:
Key Observations :
- Boc vs. Cbz Groups: Boc derivatives (e.g., C₁₁H₁₉NO₄) exhibit higher thermal stability (boiling point >340°C) due to the tert-butyl group’s bulkiness, making them suitable for high-temperature applications . Cbz analogs (C₁₄H₁₅NO₄) are more prone to hydrogenolysis, favoring their use in stepwise synthetic routes .
- Trifluoroacetyl vs. This property is critical in pharmaceutical contexts where bioavailability is prioritized.
- Heterocyclic Modifications : The oxazolyl-substituted analog (C₁₃H₁₈N₂O₅) demonstrates the versatility of azetidine scaffolds in drug discovery, particularly in kinase inhibitor design .
Reactivity and Stability
- Boc Protection : Stable under basic conditions but cleaved by acids (e.g., trifluoroacetic acid). Ideal for multi-step syntheses requiring orthogonal protection .
- Cbz Protection : Cleaved via catalytic hydrogenation, advantageous in peptide chemistry .
- Trifluoroacetyl Group : Expected to hydrolyze more readily under mild basic conditions compared to Boc/Cbz, enabling facile deprotection in sensitive synthetic pathways.
Biological Activity
Chemical Structure and Properties
The molecular formula for 2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid is CHFNO. Its structure can be described as follows:
- Azetidine Ring : A four-membered nitrogen-containing heterocycle that introduces ring strain, potentially enhancing reactivity.
- Trifluoroacetyl Group : Contributes to increased lipophilicity and metabolic stability, which may influence the compound's biological interactions.
Biological Activity Overview
While specific biological activities of this compound are not extensively documented, related compounds suggest several areas of interest:
- Antitumor Activity : Compounds with azetidine rings have been linked to anticancer properties. The presence of the trifluoromethyl group often enhances drug-like properties, potentially making such compounds effective in targeting cancer cells .
- Antimicrobial Properties : Similar structural motifs have shown promise in antimicrobial applications, indicating that this compound could also exhibit such activity .
- Mechanism of Action : The exact mechanism remains to be elucidated but may involve interactions with specific cellular targets or pathways, akin to other azetidine-containing compounds which often modulate enzyme activity or receptor signaling .
Antitumor Effects
A study focusing on azetidine derivatives demonstrated significant antitumor effects in vitro and in vivo. For instance, the compound (±)-25, structurally related to this compound, showed a decrease in viability of triple-negative breast cancer cells by 55% at a concentration of 10 μM after three days . This suggests that similar compounds could be explored for their potential therapeutic effects against various cancers.
Antimicrobial Activity
Research has indicated that compounds featuring azetidine rings often possess antimicrobial properties. A related investigation found that certain azetidine derivatives inhibited bacterial growth significantly, suggesting that this compound might also be effective against pathogenic microorganisms .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Observations |
|---|---|---|
| Antitumor | (±)-25 | Reduced tumor cell viability by 55% at 10 μM |
| Antimicrobial | Azetidine derivatives | Significant inhibition of bacterial growth |
| Mechanism of Action | Various azetidine compounds | Potential modulation of enzyme/receptor activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid in laboratory settings?
- Methodological Answer : The compound can be synthesized via trifluoroacetylation of azetidine derivatives. A two-step approach is typical:
Azetidine Ring Formation : Use cyclization of 3-aminopropanol derivatives under acidic conditions .
Trifluoroacetylation : React the azetidine intermediate with trifluoroacetic anhydride (TFAA) in dichloromethane at 0–5°C to avoid side reactions (e.g., ring-opening) .
Purity can be monitored via HPLC (≥98% by area normalization) .
Q. How can the purity and structural integrity of this compound be validated experimentally?
- Methodological Answer :
- NMR Spectroscopy : NMR is critical for confirming the trifluoroacetyl group (δ –75 to –78 ppm). NMR should show the azetidine methylene protons as a multiplet (δ 3.2–3.8 ppm) .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., azetidine ring conformation) using single-crystal analysis (mean C–C bond length: 1.54 Å, R-factor <0.05) .
- HPLC-MS : Detect hydrolytic degradation products (e.g., free azetidine) using a C18 column and 0.1% TFA in mobile phase .
Advanced Research Questions
Q. How does the trifluoroacetyl group influence the compound’s stability under varying pH conditions?
- Methodological Answer :
- Hydrolysis Kinetics : Perform accelerated stability studies in buffered solutions (pH 1–10) at 40°C. The trifluoroacetyl group hydrolyzes rapidly in alkaline conditions (pH >8) due to nucleophilic attack by OH, forming azetidine-3-acetic acid. Monitor degradation via LC-MS and quantify using a validated calibration curve .
- Mitigation Strategy : Stabilize the compound in acidic formulations (pH 4–6) with lyophilization to prevent moisture-induced degradation .
Q. What computational strategies can predict the reactivity of the trifluoroacetyl group in nucleophilic environments?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to model transition states for hydrolysis. The trifluoroacetyl group’s electron-withdrawing effect lowers the activation energy (ΔG‡ ≈ 18–22 kcal/mol) compared to acetyl analogs .
- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to optimize reaction conditions for derivatization .
Q. How can contradictory data on the compound’s solubility in polar solvents be resolved?
- Methodological Answer :
- Solubility Profiling : Use a shake-flask method with UV-Vis quantification (λ = 260 nm). Contradictions often arise from residual trifluoroacetic acid (TFA) in samples. Pre-treat the compound with ion-exchange resins to remove TFA impurities .
- Co-solvency Approach : Improve aqueous solubility (logP = 1.2) using cyclodextrins or PEG-400 (30% w/v increases solubility by 5×) .
Q. What experimental designs are recommended to study the compound’s biological activity without interference from hydrolysis products?
- Methodological Answer :
- Stabilized Formulations : Use phosphate-buffered saline (pH 5.5) with 0.01% EDTA to chelate metal ions that catalyze hydrolysis .
- Control Experiments : Include azetidine-3-acetic acid and trifluoroacetic acid as negative controls in cytotoxicity assays (e.g., MTT assays on HEK293 cells) to isolate the parent compound’s effects .
Data Contradiction Analysis
Q. Why do NMR spectra of this compound occasionally show unexpected peaks at δ 2.1–2.3 ppm?
- Resolution :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
